molecular formula C17H15NO2 B13149976 1-(Dimethylamino)-2-methylanthracene-9,10-dione CAS No. 62468-76-2

1-(Dimethylamino)-2-methylanthracene-9,10-dione

Cat. No.: B13149976
CAS No.: 62468-76-2
M. Wt: 265.31 g/mol
InChI Key: FVVMBOQWUVBBQH-UHFFFAOYSA-N
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Description

1-(Dimethylamino)-2-methylanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are often used as dyes and pigments. This particular compound is characterized by the presence of a dimethylamino group and a methyl group attached to the anthracene-9,10-dione core. The compound’s unique structure imparts specific chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethylamino)-2-methylanthracene-9,10-dione typically involves the introduction of the dimethylamino group and the methyl group onto the anthracene-9,10-dione core. One common method is through the reaction of anthracene-9,10-dione with dimethylamine and a methylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylamino)-2-methylanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The dimethylamino and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction may produce hydroquinones.

Scientific Research Applications

1-(Dimethylamino)-2-methylanthracene-9,10-dione has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized as a dye or pigment in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)-2-methylanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to target molecules. The anthracene-9,10-dione core can undergo redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Dimethylamino)-2-methylanthracene-9,10-dione
  • 1-(Dimethylamino)-2-methylanthraquinone
  • 1-(Dimethylamino)-2-methyl-9,10-anthraquinone

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

62468-76-2

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

1-(dimethylamino)-2-methylanthracene-9,10-dione

InChI

InChI=1S/C17H15NO2/c1-10-8-9-13-14(15(10)18(2)3)17(20)12-7-5-4-6-11(12)16(13)19/h4-9H,1-3H3

InChI Key

FVVMBOQWUVBBQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)N(C)C

Origin of Product

United States

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